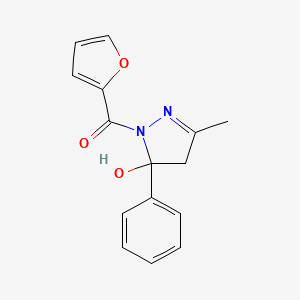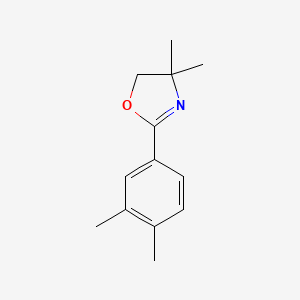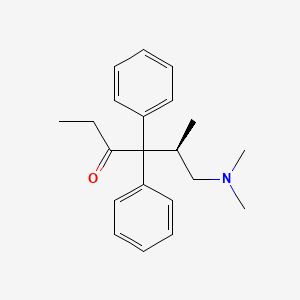![molecular formula C75H48 B14139124 2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of spiro-linked fluorene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of bromo precursors with corresponding boronic acids in the presence of palladium catalysts and base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 110°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield hydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, hydrofluorene derivatives, and various substituted fluorenes, depending on the specific reaction and conditions used.
科学的研究の応用
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties, making it valuable for the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescent properties make it useful as a molecular probe in biochemical assays and imaging techniques.
Industrial Applications: It is employed in the production of high-performance polymers and as a component in various industrial processes.
作用機序
The mechanism of action of 2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] primarily involves its ability to participate in electron transfer processes. The spiro-linked fluorene units provide a rigid and stable framework that facilitates efficient electron transport. This property is particularly important in applications such as OLEDs and OPVs, where the compound acts as an electron-transporting layer, enhancing the overall performance of the device .
類似化合物との比較
Similar Compounds
- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Dimethyl-9H-fluorene-2,7-diyl bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] stands out due to its spiro-linked structure, which imparts unique electronic and optical properties. Unlike its similar compounds, this compound offers enhanced stability and rigidity, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further adds to its versatility and potential for use in a wide range of scientific and industrial applications .
特性
分子式 |
C75H48 |
|---|---|
分子量 |
949.2 g/mol |
IUPAC名 |
2',7'-bis(9,9-diphenylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H48/c1-5-21-53(22-6-1)73(54-23-7-2-8-24-54)65-33-17-13-31-59(65)61-41-37-49(45-69(61)73)51-39-43-63-64-44-40-52(48-72(64)75(71(63)47-51)67-35-19-15-29-57(67)58-30-16-20-36-68(58)75)50-38-42-62-60-32-14-18-34-66(60)74(70(62)46-50,55-25-9-3-10-26-55)56-27-11-4-12-28-56/h1-48H |
InChIキー |
MRRDIAOVVYQUGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=C(C=C7)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



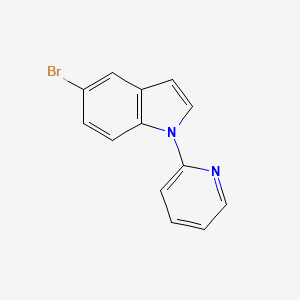
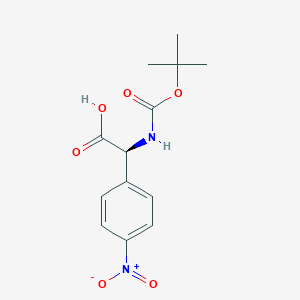
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)

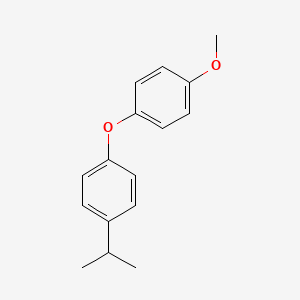
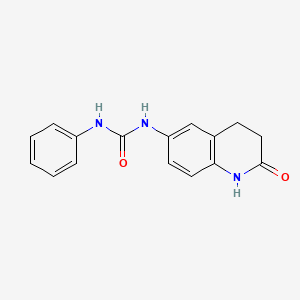
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

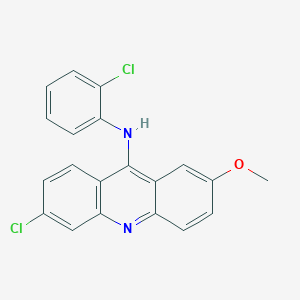
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
